4'-Nitro-[1,1'-biphenyl]-2-amine 4'-Nitro-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.: 6272-52-2
VCID: VC3764848
InChI: InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2
SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

4'-Nitro-[1,1'-biphenyl]-2-amine

CAS No.: 6272-52-2

Cat. No.: VC3764848

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

4'-Nitro-[1,1'-biphenyl]-2-amine - 6272-52-2

Specification

CAS No. 6272-52-2
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-(4-nitrophenyl)aniline
Standard InChI InChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2
Standard InChI Key AMBSXARSPPODRO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

4'-Nitro-[1,1'-biphenyl]-2-amine consists of two benzene rings connected by a single bond, forming a biphenyl core structure. The compound is characterized by an amino group (-NH₂) at the 2-position of one ring and a nitro group (-NO₂) at the 4'-position of the other ring. This specific arrangement of functional groups contributes to its unique chemical and physical properties.

Basic Chemical Information

The compound has the molecular formula C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol. It is identified in chemical databases with the CAS number 119-30-2. In the IUPAC nomenclature system, it is formally named 4'-Nitro-[1,1'-biphenyl]-2-amine, though it may also be referred to as 4'-nitro-2-aminobiphenyl in some contexts.

Structural Analysis

The biphenyl skeleton provides a rigid framework that positions the functional groups in a specific spatial arrangement. The nitro group, being electron-withdrawing, significantly influences the electronic distribution across the molecule, while the amino group acts as an electron-donating moiety. This electronic interplay creates interesting reactivity patterns that distinguish this compound from its structural isomers.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4'-Nitro-[1,1'-biphenyl]-2-amine is essential for its handling, analysis, and application in various research contexts.

Physical Properties

4'-Nitro-[1,1'-biphenyl]-2-amine typically appears as a crystalline solid with coloration ranging from yellow to orange, a characteristic often observed in aromatic compounds containing nitro groups. The compound exhibits limited solubility in water but dissolves more readily in organic solvents such as acetone, ethanol, and chloroform.

PropertyValue/Description
Physical StateCrystalline solid
ColorYellow to orange
Melting PointApproximately 130-135°C
SolubilityPoor in water; good in organic solvents
StabilityGenerally stable at room temperature; sensitive to light and oxidizing conditions

Chemical Reactivity

The chemical behavior of 4'-Nitro-[1,1'-biphenyl]-2-amine is largely dictated by its functional groups, each contributing distinct reactivity patterns.

Amino Group Reactivity

The amino group can participate in numerous chemical transformations:

  • Diazotization reactions with nitrous acid to form diazonium salts

  • Acylation with acid anhydrides or acid chlorides to form amides

  • Alkylation with alkyl halides

  • Condensation with aldehydes or ketones to form imines

  • Metal coordination through the nitrogen lone pair

Nitro Group Reactivity

The nitro group exhibits several important reaction pathways:

  • Reduction to an amino group using various reducing agents such as Fe/HCl, Zn/NH₄Cl, or catalytic hydrogenation

  • Nucleophilic aromatic substitution reactions, facilitated by its strong electron-withdrawing nature

  • Influence on the electrophilic aromatic substitution reactions of the aromatic rings

Synthesis and Preparation Methods

The synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine can be accomplished through various strategic approaches, each with its advantages and limitations.

Principal Synthetic Routes

Several synthetic pathways can yield 4'-Nitro-[1,1'-biphenyl]-2-amine with good purity and yield:

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent one of the most efficient modern methods:

  • Suzuki-Miyaura coupling between 2-aminophenylboronic acid and 4-nitrochlorobenzene or 4-nitrobromobenzene

  • Stille coupling using appropriate organotin reagents

  • Negishi coupling with organozinc intermediates

Classical Approaches

Traditional synthetic methods include:

  • Nitration of 2-aminobiphenyl under controlled conditions to achieve regioselectivity

  • Reduction of a corresponding nitro precursor where both rings contain nitro groups

  • Ullmann coupling of halogenated precursors followed by functional group transformations

Purification Techniques

Obtaining high-purity 4'-Nitro-[1,1'-biphenyl]-2-amine typically requires rigorous purification:

  • Recrystallization from appropriate solvent systems (ethanol/water, acetone/hexane)

  • Column chromatography using silica gel with optimized mobile phases

  • Preparative HPLC for highest purity requirements

Analytical Characterization

The unambiguous identification and characterization of 4'-Nitro-[1,1'-biphenyl]-2-amine employ various complementary analytical techniques.

Spectroscopic Analysis

Modern spectroscopic methods provide detailed structural information:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR reveals characteristic patterns for the aromatic protons and the amino protons

  • ¹³C NMR provides information about the carbon framework and helps identify the positions of functional groups

  • 2D NMR techniques such as COSY, HSQC, and HMBC can confirm structural assignments

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

Functional GroupWavenumber Range (cm⁻¹)Intensity/Pattern
N-H stretching (primary amine)3300-3500Two bands, medium intensity
Aromatic C-H stretching3000-3100Weak to medium
NO₂ asymmetric stretching1500-1550Strong
NO₂ symmetric stretching1300-1370Strong
C-N stretching1250-1350Medium
Aromatic ring vibrations1400-1600Multiple bands, variable intensity

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound:

  • Molecular ion peak at m/z 214

  • Fragment ions corresponding to the loss of NO₂ (m/z 168)

  • Additional fragments representing the cleavage of the biphenyl bond

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification

Biological Activity and Applications

The unique molecular structure of 4'-Nitro-[1,1'-biphenyl]-2-amine confers various biological activities and potential applications.

Bioactive Properties

Compounds containing nitro and amino groups on aromatic scaffolds often exhibit various biological activities:

Antimicrobial Activity

Nitroaromatic compounds frequently demonstrate antimicrobial properties. Though specific data for 4'-Nitro-[1,1'-biphenyl]-2-amine is limited, structurally related compounds have shown activity against various microbial strains.

Enzyme Interactions

The compound's structure suggests potential for interactions with various enzymes:

  • Possible inhibition of oxidoreductases due to the nitro group

  • Interaction with cytochrome P450 enzymes during metabolism

  • Potential binding to active sites containing hydrophobic pockets that can accommodate the biphenyl structure

Research Applications

4'-Nitro-[1,1'-biphenyl]-2-amine finds utility in various research contexts:

  • As an intermediate in organic synthesis

  • In structure-activity relationship studies for drug development

  • As a model compound for investigating the effects of functional group positioning on molecular properties

  • In materials science for developing specialty polymers and materials with specific electronic or optical properties

Structure-Activity Relationships

The relationship between the structure of 4'-Nitro-[1,1'-biphenyl]-2-amine and its various properties offers valuable insights for molecular design and optimization.

Comparison with Structural Isomers

The position of functional groups significantly impacts the compound's properties:

Electronic Effects

The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group creates interesting electronic distribution patterns:

  • The amino group increases electron density on its ring through resonance

  • The nitro group decreases electron density on its ring through both resonance and inductive effects

  • The biphenyl bridge allows for some electronic communication between the rings

  • The ortho position of the amino group creates potential for intramolecular interactions

Future Research Directions

The study of 4'-Nitro-[1,1'-biphenyl]-2-amine continues to evolve, with several promising avenues for further investigation.

Synthetic Methodology Development

Improving the synthesis of 4'-Nitro-[1,1'-biphenyl]-2-amine remains an active area of research:

  • Development of more selective and environmentally friendly synthetic routes

  • Application of flow chemistry techniques for scaled production

  • Exploration of biocatalytic approaches for specific transformations

Computational Studies

Computational approaches offer valuable insights into the compound's properties:

  • Quantum mechanical calculations to understand electronic distribution and reactivity

  • Molecular dynamics simulations to investigate conformational behavior

  • Docking studies to explore interactions with potential biological targets

  • QSAR (Quantitative Structure-Activity Relationship) studies to guide rational design of derivatives

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